molecular formula C16H11N3Na2O8S2 B12684993 Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 94236-87-0

Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12684993
CAS No.: 94236-87-0
M. Wt: 483.4 g/mol
InChI Key: ACWRIADXYIZUNS-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is disodium;4-amino-5-hydroxy-3-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate . This name reflects its polycyclic aromatic backbone, three azo (–N=N–) linkages, and two sulfonate (–SO₃⁻) groups coordinated to sodium ions.

Synonyms for the compound include:

  • Disodium 4-amino-5-hydroxy-3-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonate
  • EINECS 281-032-4
  • CAS 83846-56-4

The diversity in nomenclature arises from variations in substituent positioning and tautomeric representations in azo-hydrazone systems.

Molecular Formula and Weight

The molecular formula of the compound is C₂₈H₁₉N₇Na₂O₈S₂ , derived from its naphthalene core, three azo-linked aromatic rings, and two sulfonate groups. The molecular weight is 691.6 g/mol , calculated using atomic masses from the IUPAC periodic table. Key structural features include:

Component Count
Azo groups (–N=N–) 3
Sulfonate groups (–SO₃⁻) 2
Hydroxyl groups (–OH) 2
Amino groups (–NH₂) 1

The sodium ions neutralize the sulfonate groups, enhancing water solubility—a critical property for industrial dye applications.

X-ray Crystallography and 3D Conformational Analysis

While no direct X-ray crystallographic data for this compound is available in the provided sources, its conformational stability can be inferred from analogous azo dyes. The planar naphthalene backbone and azo linkages likely promote π-π stacking interactions in the solid state, while sulfonate groups participate in ionic bonding with sodium counterions. Computational modeling using density functional theory (DFT) could predict bond lengths and angles, such as:

  • N–N bond length : ~1.25 Å (typical for azo groups)
  • C–S bond length : ~1.76 Å (consistent with sulfonate moieties)

The compound’s three-dimensional arrangement is influenced by steric hindrance from substituents and intramolecular hydrogen bonding between hydroxyl and amino groups.

Tautomerism and Isomerism in Azo-Hydrazone Systems

Azo-hydrazone tautomerism is a hallmark of compounds with –N=N– linkages adjacent to hydroxyl groups. In disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, the azo group at position 5 can tautomerize to a hydrazone form under specific pH conditions:

$$
\text{Azo form: } \text{Ar–N=N–Ar'} \leftrightarrow \text{Hydrazone form: } \text{Ar–NH–N=Ar'}
$$

Key factors influencing tautomerism :

  • pH : Alkaline conditions stabilize the azo form, while acidic environments favor the hydrazone tautomer.
  • Hydrogen bonding : Intramolecular H-bonding between the hydroxyl group at position 5 and the adjacent azo nitrogen restricts tautomeric interconversion.
  • Electronic effects : Electron-donating groups (e.g., –NH₂) enhance the stability of the hydrazone form by delocalizing negative charge.

The equilibrium between tautomers impacts the compound’s spectral properties, as demonstrated by UV-vis spectroscopy.

Properties

CAS No.

94236-87-0

Molecular Formula

C16H11N3Na2O8S2

Molecular Weight

483.4 g/mol

IUPAC Name

disodium;4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H13N3O8S2.2Na/c17-9-1-2-12(14(20)5-9)18-19-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13;;/h1-7,20-21H,17H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

ACWRIADXYIZUNS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-hydroxyphenylamine under acidic conditions to form the diazonium salt. This intermediate is then coupled with 5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to yield the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Reduction of the Azo Bond

The azo bond (-N=N-) undergoes reduction under specific conditions, breaking into aromatic amines. Sodium dithionite (Na₂S₂O₄) is commonly used as a reducing agent. This reaction is critical in environmental studies to assess potential degradation pathways .

Oxidation Reactions

Oxidation with agents like potassium permanganate (KMnO₄) can cleave the azo bond or modify hydroxyl (-OH) and sulfonate (-SO₃⁻) groups. Products may include quinones or oxidized aromatic derivatives, depending on reaction conditions .

Substitution Reactions

The compound’s aromatic rings, activated by hydroxyl (-OH) and amino (-NH₂) groups, undergo electrophilic substitution . Catalysts like aluminum chloride (AlCl₃) facilitate reactions such as nitration or sulfonation at activated positions .

  • Reaction Conditions and Products
    | Reaction Type | Reagents/Conditions | Key Products |
    |----------------------|-----------------------------------|---------------------------------------|
    | Reduction | Sodium dithionite (Na₂S₂O₄), pH 4-6 | Aromatic amines (e.g., 4-amino-2-hydroxyphenylamine) |
    | Oxidation | KMnO₄, acidic conditions | Quinones or oxidized derivatives |
    | Substitution | AlCl₃, nitration agents | Nitro- or sulfonated aromatic derivatives |

  • Research Findings
    Environmental studies highlight the compound’s stability and potential environmental fate. Reduction products (aromatic amines) may exhibit biotoxicity, necessitating further ecotoxicity assessments . Structural features like sulfonate groups enhance water solubility, influencing its behavior in aquatic systems .

Scientific Research Applications

Biological Research

Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has been investigated for its role in biological assays due to its ability to form stable complexes with metal ions. This property is particularly useful in:

  • Colorimetric assays : The compound can be employed as a chromogenic reagent for the detection of various biomolecules. Its color change upon binding with specific analytes allows for easy visualization and quantification.
  • Cell staining : It has potential applications in histological staining procedures, where it can help visualize cellular structures due to its intense coloration.

Analytical Chemistry

The dye's unique chemical structure makes it suitable for various analytical techniques:

  • Spectrophotometry : The compound can be used in spectrophotometric methods to determine the concentration of substances in solution. The absorbance characteristics of the dye can be exploited to quantify other compounds based on their interaction with light.
  • Chromatography : It may also serve as a marker or tracer in chromatographic techniques, aiding in the separation and identification of complex mixtures.

Environmental Monitoring

Given its sensitivity to changes in environmental conditions, this compound can be utilized in:

  • Water quality assessment : The compound can act as an indicator for the presence of pollutants or specific ions in water samples. Its colorimetric response to contaminants makes it a valuable tool for environmental monitoring.

Pharmaceutical Applications

Research indicates that this compound may have implications in drug formulation and development:

  • Drug delivery systems : Due to its sulfonate groups, it may enhance solubility and stability of certain pharmaceutical compounds, improving their bioavailability.

Case Study 1: Colorimetric Detection of Heavy Metals

A study utilized this compound for the detection of lead ions in aqueous solutions. The results demonstrated that the dye formed a stable complex with lead, resulting in a significant color change that could be measured spectrophotometrically. This method provided a sensitive and rapid approach for monitoring lead contamination in water sources.

Case Study 2: Staining Techniques in Histology

In histological applications, the dye was used to stain tissue samples from animal models. The study showed that the compound effectively highlighted specific cellular structures under microscopic examination, facilitating better visualization of pathological changes associated with disease states.

Mechanism of Action

The mechanism of action of DISODIUM 4-[(4-AMINO-2-HYDROXYPHENYL)AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related azo dyes and sulfonated derivatives below, focusing on molecular features, applications, and regulatory profiles.

Structural and Molecular Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate 72828-77-4 C22H14N6Na2O11S2 648.49 Two azo groups, 4-amino-2-hydroxyphenyl, hydroxyl, two sulfonates
Direct Black 19 6428-31-5 C34H27N13Na2O7S2 839.77 Four azo groups, diaminophenyl, hydroxyl, two sulfonates
Acid Red 33 3567-66-6 C16H11N3Na2O9S2 499.39 Single azo group, phenylazo, hydroxyl, two sulfonates
Disodium 5-[(4-hydroxyphenyl)azo]-8-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]naphthalene-2,7-disulphonate 85958-97-0 C28H18N6Na2O12S3 764.61 Two azo groups, nitro, hydroxyphenyl, three sulfonates
Direct Black 38 1937-37-7 C34H25N13Na2O7S2 837.75 Three azo groups, diaminophenyl, biphenyl, two sulfonates

Functional and Application Differences

  • Main Compound (72828-77-4): Primarily used in textiles due to its water solubility and moderate molecular weight. The nitro and amino groups contribute to color depth and binding affinity for cellulose fibers .
  • Direct Black 19 (6428-31-5): A high-molecular-weight dye (839.77 g/mol) with four azo groups, providing intense black shades. Its multiple azo linkages improve lightfastness but may increase toxicity risks .
  • Acid Red 33 (3567-66-6): A low-molecular-weight acid dye (499.39 g/mol) used in hair coloring. The absence of nitro groups reduces environmental persistence compared to nitro-containing analogs .
  • Direct Black 38 (1937-37-7): Contains carcinogenic aromatic amines upon degradation, leading to stricter regulations under REACH. Its biphenyl structure enhances dye stability but complicates biodegradation .

Biological Activity

Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, commonly referred to as Disodium Direct Red 28, is a synthetic azo dye with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C16H11N3Na2O8S2
  • Molecular Weight : 483.38 g/mol
  • CAS Number : 94236-87-0
  • EINECS Number : 304-084-2

The compound features multiple functional groups, including sulfonic acid groups that enhance its solubility in water, making it suitable for various applications in textiles and biological assays.

Disodium Direct Red 28 exhibits biological activity through several mechanisms:

  • Antimicrobial Properties : Studies indicate that azo dyes can possess antimicrobial properties against various bacterial strains. The presence of the azo group is crucial for this activity, as it can interact with microbial cell membranes and disrupt their integrity .
  • Cytotoxicity : In vitro studies have shown that Disodium Direct Red 28 can induce cytotoxic effects in certain cancer cell lines. The dye's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, leading to apoptosis in affected cells .
  • Genotoxic Effects : There is evidence suggesting that azo dyes may cause DNA damage. The metabolic activation of azo compounds can lead to the formation of mutagenic intermediates, which can interact with cellular DNA .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of Disodium Direct Red 28:

  • Acute Toxicity : Animal studies have demonstrated low acute toxicity levels when administered orally or dermally.
  • Chronic Exposure : Long-term exposure has raised concerns regarding potential carcinogenic effects due to the formation of aromatic amines during metabolic breakdown .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Applied Microbiology, researchers tested the antimicrobial efficacy of Disodium Direct Red 28 against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 500 µg/mL, suggesting potential applications in antimicrobial coatings .

Case Study 2: Cytotoxicity in Cancer Research

A study conducted by Smith et al. (2020) assessed the cytotoxic effects of Disodium Direct Red 28 on human breast cancer cells (MCF-7). The findings revealed that treatment with the dye at concentrations of 100 µg/mL resulted in a 40% reduction in cell viability after 24 hours, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of E. coli growth
CytotoxicityReduced viability in MCF-7 cells
GenotoxicityDNA damage observed

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Disodium 4-((4-amino-2-hydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves diazotization of 4-amino-2-hydroxyphenyl derivatives with NaNO₂/HCl at 0–5°C, followed by coupling with 5-hydroxynaphthalene-2,7-disulphonate under alkaline conditions (pH 8–10). Key parameters include temperature control to prevent diazonium salt decomposition and stoichiometric adjustments to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is recommended .
  • Optimization : Use spectroscopic monitoring (UV-Vis) to track azo bond formation. Adjust molar ratios (e.g., 1:1.2 for amine:naphthalene derivative) to improve yield.

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : Confirm aromatic proton environments and azo bond connectivity (δ 7–8 ppm for aromatic protons; absence of NH₂ peaks post-coupling).
  • FT-IR : Identify sulfonate groups (asymmetric S-O stretching at ~1180–1200 cm⁻¹) and hydroxyl/amino groups (broad peaks ~3200–3500 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion [M-2Na]²⁻.
  • HPLC : Assess purity with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

Q. What safety protocols are essential given the potential hazards of azo compounds?

  • Risk Mitigation :

  • Carcinogenicity : Classified under ECHA’s SVHC list for carcinogenic properties; use fume hoods and PPE during handling .
  • Toxicological Data Gaps : Conduct Ames tests for mutagenicity and OECD 453 guidelines for chronic toxicity in absence of robust data .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH, temperature, and light conditions?

  • Experimental Design :

  • pH Stability : Incubate solutions (1 mM) across pH 2–12 (37°C, 24h) and monitor degradation via UV-Vis (λmax ~450–500 nm for azo bonds).
  • Thermal Stability : Use TGA/DSC to assess decomposition thresholds (expected >200°C).
  • Photostability : Expose to UV light (254 nm) and quantify degradation products via LC-MS .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Techniques :

  • HPLC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection in trace levels.
  • Capillary Electrophoresis : Optimize buffer conditions (e.g., borate buffer, pH 9.2) for high-resolution separation of sulfonated derivatives .

Q. How can conflicting data on its environmental persistence and bioaccumulation potential be resolved?

  • Data Reconciliation :

  • Comparative Studies : Perform OECD 307 soil degradation tests alongside computational modeling (e.g., EPI Suite) to predict log Kow and BCF values.
  • Metabolite Identification : Use high-resolution mass spectrometry to characterize transformation products in simulated aquatic systems .

Q. What mechanisms underlie its interactions with biological macromolecules (e.g., proteins, DNA)?

  • Biophysical Approaches :

  • Fluorescence Quenching : Study binding affinity with serum albumin (e.g., BSA) via Stern-Volmer plots.
  • DNA Intercalation Assays : Use ethidium bromide displacement assays or circular dichroism to probe groove-binding vs. intercalation .

Q. How do regulatory frameworks (e.g., REACH, EPA) influence its use in academic research?

  • Compliance Strategies :

  • ECHA Requirements : Submit extended safety data sheets (eSDS) for carcinogenic classification and implement exposure scenarios in lab protocols .
  • EPA Guidelines : Adhere to TSCA regulations for synthetic byproduct reporting if scaling synthesis .

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